dBET57 (also known as S0137) is a heterobifunctional small molecule degrader [, , ]. It functions as a proteolysis targeting chimera (PROTAC), specifically designed to target the bromodomain and extra-terminal domain (BET) protein, BRD4, for degradation [, , , ]. This degradation is achieved through the recruitment of the E3 ubiquitin ligase cereblon (CRBN) [, , ]. dBET57 plays a crucial role in scientific research, particularly in the study of cancer therapeutics due to its ability to inhibit the proliferation of various cancer cell lines [, , ].
dBET57 is a potent and selective compound designed to induce the degradation of bromodomain-containing protein 4 (BRD4) through a mechanism known as targeted protein degradation. This compound is classified as a proteolysis-targeting chimera (PROTAC), which utilizes the cellular ubiquitin-proteasome system to selectively degrade specific proteins. dBET57 has garnered attention for its potential therapeutic applications in treating various cancers, particularly those characterized by aberrant BRD4 activity.
dBET57 is derived from a class of compounds known as small molecule degraders. It is part of a broader family that includes other PROTACs such as dBET1 and dBET6, which target different bromodomain proteins. The compound was developed through synthetic chemistry and structure-activity relationship studies aimed at optimizing its efficacy and selectivity for BRD4.
In terms of classification, dBET57 falls under the category of bifunctional molecules that facilitate the targeted degradation of proteins by linking a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase, specifically cereblon (CRBN) in this case.
The synthesis of dBET57 involves several key steps, utilizing established synthetic routes for similar compounds. The process typically begins with the preparation of intermediates that are then coupled through various chemical reactions, including amide bond formation and coupling reactions facilitated by reagents such as HATU (1-Hydroxy-7-azabenzotriazole) and N,N-Diisopropylethylamine.
Technical Details:
The molecular structure of dBET57 has been elucidated using X-ray crystallography, revealing its binding mode to BRD4. The compound consists of multiple functional groups that facilitate its interactions with both BRD4 and cereblon.
Structural Data:
The structural analysis indicates that dBET57 binds preferentially to the C-terminal domain of cereblon when complexed with BRD4, highlighting its unique binding characteristics compared to other degraders.
dBET57 participates in several chemical reactions critical to its function as a PROTAC. The primary reaction involves the formation of a ternary complex consisting of dBET57, BRD4, and cereblon. This complex facilitates the ubiquitination of BRD4, leading to its subsequent degradation by the proteasome.
Technical Details:
The mechanism by which dBET57 induces degradation of BRD4 involves several steps:
This mechanism allows for rapid and selective degradation of BRD4, which is critical in cancer cells where BRD4 plays a role in driving oncogenic transcriptional programs.
Physical Properties:
Chemical Properties:
Relevant Data or Analyses:
dBET57 has significant potential in scientific research and therapeutic applications:
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that harnesses the ubiquitin-proteasome system for targeted protein degradation. These heterobifunctional molecules consist of three elements: (1) a target protein-binding ligand, (2) an E3 ubiquitin ligase recruiter, and (3) a chemical linker. Unlike occupancy-driven inhibitors, PROTACs operate via an event-driven mechanism, catalytically inducing polyubiquitination and subsequent proteasomal destruction of disease-causing proteins. This technology overcomes limitations of traditional inhibitors, including compensatory target overexpression and incomplete functional inhibition [1] [5] [8].
The Bromodomain and Extra-Terminal (BET) family (BRD2, BRD3, BRD4, BRDT) functions as epigenetic "readers" of acetylated histone marks. BET proteins contain tandem bromodomains (BD1 and BD2) that recognize acetyl-lysine residues, plus an extraterminal (ET) domain for protein interactions. Structural analyses reveal:
BRD4 governs transcriptional elongation of oncogenes (e.g., MYC, BCL2) by RNA polymerase II through super-enhancer (SE) assembly. Key oncogenic linkages include:
dBET57 emerged to address limitations of pan-BET inhibitors (e.g., JQ1, OTX015), which transiently block acetyl-lysine binding but fail to eliminate scaffold functions. As a CRBN (Cereblon)-recruiting PROTAC, dBET57 specifically degrades BRD4BD1 (DC50/5h = 500 nM) while sparing BRD4BD2 and homologous BET proteins at lower concentrations. This selectivity profile represented a significant advancement over first-generation pan-degraders like dBET1 [1] [7] [10].
Table 1: Key Structural Features of dBET57
Property | Specification |
---|---|
Molecular Weight | 699.18 g/mol |
Formula | C₃₄H₃₁ClN₈O₅S |
CAS Number | 1883863-52-2 |
BRD4-BD1 Binder | Thieno-triazolo-1,4-diazepine (JQ1-derived) |
E3 Ligase Ligand | Pomalidomide (CRBN-directed) |
Linker Chemistry | Piperazine-based spacer |
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